4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
CAS No.: 1374509-33-7
Cat. No.: VC2573557
Molecular Formula: C13H13N7O
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374509-33-7 |
|---|---|
| Molecular Formula | C13H13N7O |
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
| Standard InChI | InChI=1S/C13H13N7O/c1-7-9(8-5-3-2-4-6-8)12-18-17-10(13(21)16-15)11(14)20(12)19-7/h2-6H,14-15H2,1H3,(H,16,21) |
| Standard InChI Key | HMIWXJNEBCLYLX-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)NN)N |
| Canonical SMILES | CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)NN)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide features a bicyclic heterocyclic system consisting of a pyrazole ring fused with a 1,2,4-triazine ring. The compound contains four key substituents: an amino group at position 4, a methyl group at position 7, a phenyl ring at position 8, and a carbohydrazide moiety at position 3. This unique combination of functional groups contributes to the compound's distinct chemical and biological properties .
The molecular structure is characterized by multiple nitrogen atoms across the heterocyclic framework, which can serve as hydrogen bond acceptors and donors in various molecular interactions. The phenyl ring provides hydrophobic character, while the carbohydrazide group offers additional sites for hydrogen bonding and potential nucleophilic reactions .
Physical and Chemical Properties
The key physical and chemical properties of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide are summarized in Table 1:
The structure contains multiple functional groups with different reactivity patterns. The amino group at position 4 can participate in nucleophilic reactions, while the carbohydrazide moiety (-C(=O)NHNH₂) at position 3 provides additional nucleophilic sites and can undergo various transformations. The methyl group at position 7 and the phenyl group at position 8 contribute to the molecule's hydrophobic character and can influence its interactions with biological targets.
Synthesis Methods
Industrial Production Methods
Industrial production of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide may employ similar synthetic routes to laboratory methods but at larger scales. These processes typically utilize batch or continuous flow reactors to ensure consistent quality and yield. Specific reaction conditions, including temperature, pressure, and catalyst systems, would be optimized for industrial-scale production to maximize efficiency and purity.
Related Synthetic Approaches
One related synthetic approach involves diazonium salt chemistry. For example, treatment of 5-phenylpyrazole-3-diazonium chloride with appropriate enaminones in ethanolic sodium acetate solution can afford products such as 1-(7-phenylpyrazolo[5,1-c] triazin-3-yl)ethanone . This methodology could potentially be adapted for the synthesis of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide through appropriate modifications and functional group transformations.
Another relevant approach involves the use of ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylate as a precursor, which could be converted to the corresponding carbohydrazide through reaction with hydrazine . This synthetic route would build upon established methods for constructing the pyrazolo[5,1-c] triazine core structure.
Chemical Reactivity
Types of Chemical Reactions
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide can undergo several types of chemical reactions due to its various functional groups:
Oxidation Reactions
The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically target the hydrazide functional group or the heterocyclic rings, potentially yielding corresponding carboxylic acids or N-oxides.
Reduction Reactions
Reduction reactions can be carried out using reducing agents like sodium borohydride in methanol or ethanol, or lithium aluminum hydride. These reactions may result in the transformation of the carbohydrazide group to corresponding amines or other reduced derivatives.
Substitution Reactions
Nucleophilic substitution reactions are possible, where the amino or hydrazide groups can be replaced by other functional groups under appropriate conditions. These reactions typically employ alkyl halides or acyl chlorides in the presence of bases such as pyridine or triethylamine.
Reaction Conditions and Products
Table 2 summarizes potential reaction conditions and products for 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide:
| Reaction Type | Reagents | Conditions | Potential Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium | Carboxylic acid derivatives or N-oxides |
| Oxidation | Hydrogen peroxide | Acidic medium | N-oxides or hydroxylated derivatives |
| Reduction | Sodium borohydride | Methanol or ethanol, 0-25°C | Reduced hydrazide derivatives |
| Reduction | Lithium aluminum hydride | THF, -78 to 25°C | Amine derivatives |
| Nucleophilic Substitution | Alkyl halides | Base (pyridine, triethylamine), 25-80°C | N-alkylated derivatives |
| Nucleophilic Substitution | Acyl chlorides | Base (pyridine, triethylamine), 0-25°C | N-acylated derivatives |
The specific outcomes of these reactions would need to be confirmed through experimental studies, as the reactivity of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide may be influenced by the unique electronic and steric environment created by its fused heterocyclic system.
Biological Activities
Structure-Activity Relationships
Fused pyrazole derivatives, especially pyrazoloazines, have been reported to mimic purine bases present in DNA and RNA due to their structural resemblance . This structural similarity may contribute to their potential interaction with nucleic acids and related enzymes, possibly explaining some of their biological activities.
The specific functional groups in 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide likely contribute to its biological profile:
-
The amino group at position 4 can participate in hydrogen bonding with biological targets.
-
The carbohydrazide moiety at position 3 provides additional hydrogen bonding sites and can potentially interact with carbonyl-containing biomolecules.
-
The phenyl group at position 8 may engage in hydrophobic or π-π stacking interactions with aromatic residues in proteins.
-
The methyl group at position 7 may influence the compound's lipophilicity and membrane permeability.
Comparison with Related Compounds
Table 3 provides a comparative analysis of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide with structurally related compounds:
Research Applications
Medicinal Chemistry Applications
Research into pyrazolo[5,1-c] triazine derivatives has suggested several potential medicinal applications:
Antitumor Activity
Derivatives of pyrazolo[5,1-c] triazine compounds have shown significant antitumor properties. Research has demonstrated that modifications to the pyrazolo-triazine scaffold could enhance cytotoxicity against various cancer cell lines. The compounds' ability to interact with DNA and inhibit topoisomerase enzymes has been highlighted as a potential mechanism for antitumor effects.
Antimicrobial Properties
Pyrazolo[5,1-c] triazine derivatives, including compounds with structures similar to 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide, have exhibited inhibitory effects against pathogenic bacteria and fungi. The hydrazide functional group present in the target compound may contribute to antimicrobial efficacy by disrupting microbial cell wall synthesis.
Agricultural Applications
Beyond medicinal applications, pyrazolo-triazine derivatives have been explored for agricultural purposes:
Pesticidal Activity
Research indicates that compounds with structural similarities to 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide can act as plant growth regulators and may possess herbicidal properties. The specific functional groups and their arrangement in the molecule likely influence interactions with target enzymes in pest organisms.
Mechanism of Action
The mechanisms of action of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide and related compounds likely involve interactions with specific molecular targets such as enzymes or receptors. These compounds may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, they may act as agonists or antagonists, modulating receptor function and downstream signaling pathways.
Current Research Trends
Synthetic Methodology Development
Recent research has focused on developing improved synthetic methods for pyrazolo-triazine derivatives. One area of interest is the use of 5-aminopyrazole as a precursor in the design and synthesis of fused pyrazoloazines, including pyrazolo[5,1-c] triazines . These efforts aim to establish more efficient, economical, and environmentally friendly routes to these compounds.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are being conducted to understand how structural modifications to the pyrazolo-triazine scaffold affect biological activity. These investigations typically involve synthesizing libraries of derivatives with various substituents at different positions and evaluating their biological properties . Such research could provide valuable insights into optimizing the activity of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide and related compounds.
New Biological Targets
Researchers are exploring new potential biological targets for pyrazolo-triazine derivatives. These compounds may interact with various enzymes, receptors, or cellular processes, opening up possibilities for novel therapeutic applications . The unique structural features of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide make it a candidate for such investigations.
Future Perspectives
Collaborative Research Opportunities
The complex nature of 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide and its potential applications present opportunities for collaborative research across disciplines. Collaborations between synthetic chemists, computational chemists, biochemists, and pharmacologists could accelerate the development of this compound and related derivatives for various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume